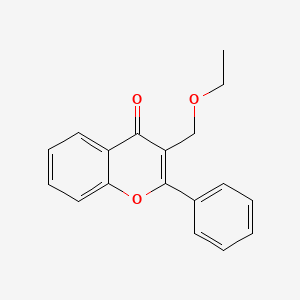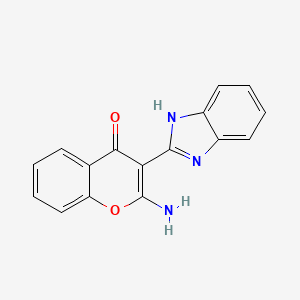
4H-1-Benzopyran-4-one, 2-amino-3-(1H-benzimidazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of benzimidazole and chromenone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with a suitable chromenone derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzimidazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole moiety and exhibits similar biological activities.
Chromenone Derivatives: Compounds like coumarins and flavonoids that share the chromenone structure and have diverse applications.
Uniqueness
2-Amino-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for various applications compared to compounds with only one of these moieties.
Eigenschaften
CAS-Nummer |
89260-80-0 |
|---|---|
Molekularformel |
C16H11N3O2 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
2-amino-3-(1H-benzimidazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C16H11N3O2/c17-15-13(14(20)9-5-1-4-8-12(9)21-15)16-18-10-6-2-3-7-11(10)19-16/h1-8H,17H2,(H,18,19) |
InChI-Schlüssel |
ROIHCDUETJSJGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
![1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one](/img/structure/B11845494.png)
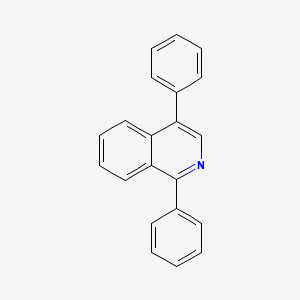


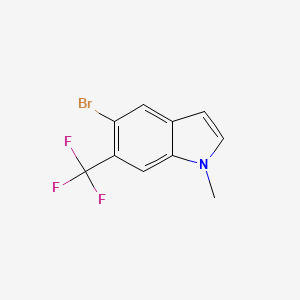

![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
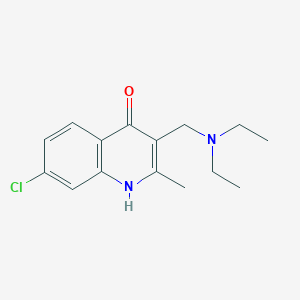
![Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11845560.png)

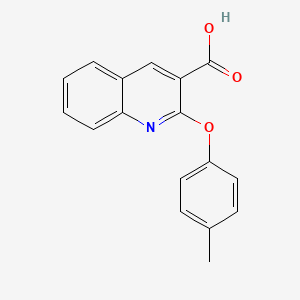
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
